3-Hydroxy Niclosamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8Cl2N2O5 |
|---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O5/c14-6-3-8(12(19)11(18)4-6)13(20)16-10-2-1-7(17(21)22)5-9(10)15/h1-5,18-19H,(H,16,20) |
InChI Key |
CFBQBYWTAGJVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)Cl)O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 3 Hydroxy Niclosamide
Synthetic Pathways for 3-Hydroxy Niclosamide (B1684120) Analogs
The foundational method for synthesizing niclosamide and its analogs is through an amide coupling reaction. nih.govbiorxiv.org This process typically involves reacting a substituted salicylic (B10762653) acid derivative with a substituted aniline (B41778) derivative.
The conventional synthesis of niclosamide itself involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline (B86195). mdpi.comnih.gov To facilitate the amide bond formation, the carboxylic acid group of 5-chlorosalicylic acid is usually activated. This activation is commonly achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). mdpi.comnih.govnih.gov
The generation of analogs follows this fundamental pathway, where variations in either the salicylic acid or the aniline starting materials lead to a diverse range of new compounds. nih.gov For instance, researchers have synthesized analogs by coupling 5-chloro-2-hydroxybenzoyl chloride with a variety of anilines that have different electron-withdrawing or electron-donating groups. nih.gov Similarly, analogs have been created by reacting various substituted benzoic acids with 2-chloro-4-nitroaniline to assess the impact of modifications on the benzoic acid portion of the molecule. nih.gov
| Salicylic Acid Derivative | Aniline Derivative | Resulting Analog Type | Reference |
|---|---|---|---|
| 5-chlorosalicylic acid | Anilines with varied substitutions (e.g., NO₂, Cl, CF₃, F, OH) | Analogs with modified aniline (B-ring) moiety | nih.gov |
| Benzoic acids with hydroxyl and methyl substitutions | 2-chloro-4-nitroaniline | Analogs with modified benzoic acid (A-ring) moiety | nih.gov |
| 5-chloro-2-hydroxybenzoic acid | Benzyl amine derivatives | Analogs with increased structural flexibility (chain elongation) | nih.gov |
| 5-chloro-2-hydroxynicotinic acid | 2-chloro-4-nitroaniline | Bioisostere analogs (replacing a phenyl ring with a pyridine (B92270) ring) | nih.gov |
Derivatization Strategies for Structural Modification
Derivatization of the core niclosamide structure is a key strategy for optimizing its physicochemical and pharmacological properties. nih.govdovepress.com These modifications target different regions of the molecule, including the salicylic acid ring (A-ring), the aniline ring (B-ring), and the phenolic hydroxyl group. biorxiv.orgupenn.edu
Key Derivatization Strategies:
Aniline (B-Ring) Modification : A primary focus of derivatization is the aniline moiety. The nitro group (4'-NO₂) is often targeted for replacement because it can be reduced in the body. upenn.edu Substituents like cyano (4'-CN) and trifluoromethyl (4'-CF₃) have been successfully used as replacements, sometimes yielding compounds with similar potency but improved physicochemical properties like microsomal stability and permeability. dovepress.comupenn.edu Other modifications include altering the position or type of halogen substituents. nih.gov
Salicylic Acid (A-Ring) Modification : The salicylic acid portion has also been modified. This includes introducing different substituents to the ring to explore structure-activity relationships (SAR). biorxiv.orgnih.gov
Hydroxyl Group Modification : The phenolic hydroxyl group is crucial for the molecule's activity but also contributes to its poor solubility. mdpi.combiorxiv.org Strategies to overcome this include creating prodrugs, such as water-soluble phosphate (B84403) esters. mdpi.comdovepress.com Other approaches involve introducing O-alkylamino side chains to the hydroxyl group. dovepress.com
Structural Flexibility and Bioisosteric Replacement : To explore the impact of the molecule's shape and flexibility, analogs have been synthesized with an additional carbon atom between the amine and the phenyl ring. nih.gov Bioisosteric replacement, such as substituting the 5-chloro-2-hydroxybenzoic acid with 5-chloro-2-hydroxynicotinic acid, has also been explored. nih.gov
Hybridization : Another strategy involves creating hybrid molecules. For example, niclosamide-isatin hybrids have been synthesized by first reducing the nitro group of niclosamide to an amine and then reacting it with isatin (B1672199) derivatives. nih.gov
| Molecular Target | Modification Strategy | Example Modification | Purpose/Outcome | Reference |
|---|---|---|---|---|
| Aniline Ring (B-Ring) | Nitro group replacement | Replace 4'-NO₂ with 4'-CN or 4'-CF₃ | Improve metabolic stability and physicochemical properties | dovepress.comupenn.edu |
| Aniline Ring (B-Ring) | Halogen substitution | Change 2'-Cl to 3'-Cl | Explore structure-activity relationships | nih.gov |
| Phenolic Hydroxyl Group | Prodrug formation | Creation of a phosphate ester | Increase water solubility | mdpi.comdovepress.com |
| Amide Linker | Chain elongation | Addition of a methylene (B1212753) (CH₂) group between the amine and phenyl ring | Explore impact of structural flexibility | nih.gov |
| Entire Molecule | Hybridization | Coupling of niclosamide amine with isatin | Create novel hybrid compounds with potential new activities | nih.gov |
Advanced Chemical Methodologies for Analog Generation
Beyond traditional amide coupling, more advanced methodologies are being employed to synthesize niclosamide analogs, offering greater efficiency and access to novel structures.
C-H Activation : A versatile and modern approach involves C-H activation. One reported pathway describes a three-step process for niclosamide synthesis that includes acid-amine coupling, ortho-acetoxylation via C-H activation, and subsequent deacylation. researchgate.netthieme-connect.de This method can provide a more direct and efficient route to the core structure. researchgate.net
Electrochemical Synthesis : Novel niclosamide analogs have been synthesized using electrochemical methods. researchgate.net One such process involves the successive paired electrolysis of niclosamide in the presence of arylsulfinic acids. researchgate.net This technique allows for the reduction of the nitro group and subsequent reaction with a nucleophile in a one-pot process, leading to the formation of unique sulfonamide derivatives without the need for external catalysts or harsh reagents. researchgate.net
Hybrid Synthesis : The creation of complex hybrid molecules represents an advanced approach to analog generation. The synthesis of niclosamide-isatin hybrids, for instance, involves a multi-step process. nih.gov First, niclosamide is synthesized, then its nitro group is reduced to form an amine intermediate (N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide). nih.gov This intermediate is then reacted with isatin to form the final hybrid compound. nih.gov
These advanced methods expand the chemical space that can be explored, enabling the creation of next-generation niclosamide derivatives with potentially superior properties for various therapeutic applications.
Metabolism and Biotransformation of Niclosamide to 3 Hydroxy Niclosamide
Enzymatic Pathways of Hydroxylation
The conversion of niclosamide (B1684120) to 3-hydroxy niclosamide is an efficient metabolic reaction catalyzed by specific enzymes. nih.govresearchgate.net Studies using human liver microsomes (HLM) and microsomes from various animal species have identified that NADPH-supplemented reactions generate a single primary hydroxylated metabolite, which has been structurally confirmed as this compound through liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) analyses. nih.govtandfonline.comresearchgate.net
The hydroxylation of niclosamide is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Extensive research, including reaction phenotyping, has pinpointed CYP1A2 as the main enzyme responsible for the formation of this compound. nih.govtandfonline.comresearchgate.nettandfonline.com While other CYP enzymes have been tested, only CYP1A1 and CYP1A2 were found to catalyze the hydroxylation of niclosamide. researchgate.netresearchgate.net However, the metabolic activity of CYP1A2 towards niclosamide is approximately 90-fold higher than that of CYP1A1, establishing CYP1A2's predominant role in this metabolic pathway. tandfonline.comresearchgate.netresearchgate.net
The crucial role of CYP1A2 in niclosamide metabolism has been further substantiated through activity correlation analyses in a panel of individual human liver microsomes. researchgate.nettandfonline.com A strong correlation (r = 0.876) was observed between the rate of niclosamide hydroxylation and phenacetin (B1679774) deethylation, a well-established marker for CYP1A2 activity. tandfonline.comtandfonline.comresearchgate.net Additionally, experiments using specific chemical inhibitors of CYP1A2, such as fluvoxamine, α-naphthoflavone, and apigenin, demonstrated significant inhibition of this compound formation in human liver microsomes, further confirming the enzyme's primary involvement. researchgate.nettandfonline.comresearchgate.net
The kinetics of niclosamide hydroxylation have been investigated across different species, revealing marked differences. researchgate.net In human liver microsomes, the reaction is highly efficient, with an intrinsic clearance (CLint) value of 22.6 mL/min/mg, a figure significantly higher than that observed in liver microsomes from rats, mice, dogs, monkeys, and minipigs (which range from 2.43 to 6.88 mL/min/mg). researchgate.net
The kinetic profile of niclosamide hydroxylation varies depending on the species. For human, rat, mouse, and dog liver microsomes, the reaction follows standard Michaelis-Menten kinetics. researchgate.net In contrast, monkey liver microsomes exhibit atypical substrate inhibition kinetics, while minipig liver microsomes show a sigmoidal profile best described by the Hill equation. researchgate.net
Studies with recombinant human CYP1A2 demonstrated that it is a high-affinity enzyme for niclosamide, with a low Michaelis constant (Km) of 4.88 µM. tandfonline.comtandfonline.comresearchgate.net The kinetics of niclosamide hydroxylation by expressed CYP1A2 followed a substrate inhibition profile. tandfonline.comtandfonline.comresearchgate.net The high intrinsic clearance value (1.52 mL/min/nmol) for CYP1A2-mediated hydroxylation indicates an efficient catalytic process. tandfonline.comtandfonline.com
Table 1: Kinetic Parameters for Niclosamide Hydroxylation in Liver Microsomes from Different Species
Data sourced from Lu et al. (2015). researchgate.net
Tissue-Specific Biotransformation Patterns in Preclinical Models
The metabolic conversion of niclosamide to this compound exhibits significant tissue specificity, with the liver being the primary site of this reaction. dovepress.comnih.gov
The liver is the principal organ for the CYP-mediated hydroxylation of niclosamide. dovepress.comnih.gov In vitro studies consistently show that this compound is formed in incubations with hepatic microsomes in the presence of the necessary cofactor, NADPH. nih.govnih.govnih.gov This liver-specific contribution is consistent with the fact that CYP1A2, the major enzyme responsible, is predominantly expressed in the liver with very low expression in extrahepatic tissues like the intestine. nih.gov The essential role of hepatic P450 enzymes in the formation of this compound in vivo was confirmed in studies using liver-Cpr-null (LCN) mice, which have a deficiency in P450 activity specifically in the liver. nih.govnih.gov In these mice, NADPH-dependent niclosamide metabolism and the formation of this compound were significantly inhibited in hepatic microsomes. nih.govnih.govresearchgate.net
Factors Influencing Metabolic Formation of this compound in Research Systems
Several factors can influence the rate and extent of this compound formation in experimental settings. As previously noted, there are marked species differences in the kinetic parameters of niclosamide hydroxylation, which can affect the translation of findings from animal models to humans. researchgate.net The intrinsic clearance in human liver microsomes is substantially higher than in common preclinical species like rats and mice. researchgate.net
Furthermore, the presence of specific inhibitors can significantly alter the metabolic outcome. tandfonline.com Chemical inhibitors that specifically target CYP1A2, such as fluvoxamine, α-naphthoflavone, and apigenin, have been shown to potently decrease the formation of this compound in human liver microsomes. researchgate.nettandfonline.comresearchgate.net This demonstrates that interactions with other compounds that inhibit or induce CYP1A2 could influence the rate of this specific metabolic pathway. The pH of the system can also be a factor, as niclosamide's solubility increases in alkaline media, which could affect its availability to metabolic enzymes in in vitro systems. mdpi.com
Table of Compounds
Mechanistic Investigations of 3 Hydroxy Niclosamide at the Cellular and Molecular Level
Molecular Mechanisms of Cellular Activity (In Vitro Models)
In laboratory settings, 3-Hydroxy Niclosamide (B1684120) demonstrates significant effects on fundamental cellular processes, particularly those related to mitochondrial function.
Exploration of Protonophoric Function
3-Hydroxy Niclosamide, like its parent compound Niclosamide, is understood to function as a protonophore. nih.govunc.eduresearchgate.net This means it can transport protons across biological membranes, such as the inner mitochondrial membrane. nih.govunc.edu This action is attributed to its chemical structure, which allows it to pick up protons in one cellular compartment and release them in another, thereby disrupting the natural proton gradients that are essential for cellular energy production. nih.govresearchgate.net The protonophoric activity is considered a key aspect of its biological effects. unc.eduresearchgate.net
Uncoupling of Mitochondrial Oxidative Phosphorylation
A direct consequence of its protonophoric function is the uncoupling of mitochondrial oxidative phosphorylation. nih.govnih.govnih.gov Normally, the flow of protons across the inner mitochondrial membrane is tightly coupled to the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. By providing an alternative route for protons to cross the membrane, this compound dissipates the proton motive force that drives ATP synthase. nih.govbiorxiv.org This uncoupling leads to a decrease in ATP production, forcing the cell to rely on less efficient energy-generating pathways. biorxiv.orgnih.gov This mechanism is a well-documented effect of Niclosamide and its derivatives. nih.govnih.gov
Modulation of Mitochondrial Bioenergetics
The uncoupling of oxidative phosphorylation by this compound leads to significant modulation of mitochondrial bioenergetics. This includes a decrease in mitochondrial membrane potential and a reduction in cellular ATP levels. nih.govresearchgate.net The disruption of the mitochondrial energy-producing machinery can trigger a cascade of cellular responses, including the induction of oxidative stress and the activation of cell death pathways. researchgate.net Studies have shown that Niclosamide can induce mitochondrial fragmentation, a process linked to both apoptosis and autophagy. nih.gov
Interference with Cellular Signaling Pathways (Preclinical Models)
Beyond its direct effects on mitochondria, this compound has been shown to interfere with key cellular signaling pathways that are often dysregulated in disease states.
Wnt/β-Catenin Pathway Modulation
Preclinical studies have demonstrated that Niclosamide and its derivatives can modulate the Wnt/β-catenin signaling pathway. nih.govnih.govnih.gov This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.gov Niclosamide has been shown to inhibit Wnt/β-catenin signaling by promoting the degradation of key pathway components, such as β-catenin and the Wnt co-receptor LRP6. augusta.eduplos.org This leads to the suppression of Wnt target gene expression and can inhibit cancer cell proliferation. augusta.edumedicinacomplementar.com.br
STAT3 Signaling Pathway Inhibition
Another significant target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.govnih.gov The STAT3 pathway is involved in cell proliferation, survival, and inflammation, and its constitutive activation is common in many cancers. nih.govjcancer.org Niclosamide has been identified as a potent inhibitor of STAT3, blocking its phosphorylation, nuclear translocation, and transcriptional activity. nih.govrndsystems.com This inhibition can lead to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis and cell cycle arrest in cancer cells with hyperactive STAT3. nih.govjcancer.org
mTORC1 Signaling Regulation
There is no direct scientific evidence available to describe the regulation of mTORC1 signaling by this compound. Research has focused on the parent compound, Niclosamide, which is known to inhibit mTORC1 signaling. nih.govnih.gov This inhibition is thought to occur through its activity as a protonophore, which disrupts cellular pH gradients, leading to cytoplasmic acidification and subsequent inhibition of mTORC1. nih.govnih.gov Whether the this compound metabolite retains this protonophoric activity or can regulate mTORC1 through other mechanisms has not been reported.
NF-κB Pathway Suppression
Specific data on the suppression of the NF-κB pathway by this compound is not available. The parent compound, Niclosamide, has been shown to be a potent inhibitor of the NF-κB pathway. nih.govnih.govscispace.com It acts by blocking tumor necrosis factor (TNFα)-induced phosphorylation of IκBα, which prevents the translocation of the p65 subunit to the nucleus. nih.govnih.gov This inhibition occurs at the level of TAK1 and IκB kinase (IKK). nih.govscispace.com It is currently unknown if this compound shares these inhibitory effects.
Notch Signaling Pathway Interaction
The interaction of this compound with the Notch signaling pathway has not been documented in scientific literature. Studies on Niclosamide have demonstrated its ability to inhibit the Notch signaling pathway by downregulating the expression of Notch receptors and their target genes. nih.govnih.gov This leads to a reduction in cell proliferation and induction of apoptosis in cancer cells. nih.gov The capacity of the 3-Hydroxy metabolite to interact with this pathway is undetermined.
PI3K/AKT and MAPK/ERK Pathway Investigations
There are no specific investigations detailing the effects of this compound on the PI3K/AKT and MAPK/ERK pathways. In contrast, the effects of Niclosamide on these pathways are cell-type dependent. Some studies report that Niclosamide treatment leads to the downregulation of phosphorylated AKT and ERK in glioblastoma cells. nih.gov However, in other cancer cell lines, Niclosamide was found to have little to no effect on PI3K/AKT signaling. nih.govnih.gov The influence of the 3-hydroxy metabolite on these crucial pro-survival pathways has not been investigated.
Induction of Cellular Stress Responses (Preclinical Models)
Endoplasmic Reticulum Stress Induction
There is no available research on the induction of endoplasmic reticulum (ER) stress by this compound. For the parent compound Niclosamide, studies have shown that it can induce ER stress in glioblastoma cells, contributing to its cytotoxic effects. nih.gov In other contexts, Niclosamide has been observed to reduce ER stress. researchgate.net This highlights the context-dependent nature of its activity, which remains to be explored for its 3-hydroxy metabolite.
Autophagy Modulation
The modulation of autophagy specifically by this compound has not been reported. Niclosamide has been identified as a modulator of autophagy, although its effects can be complex. In some cancer cell lines, it blocks autophagic flux, leading to the accumulation of autophagosomes, which can enhance its pro-apoptotic effects when combined with other agents. nih.govnih.gov In other studies, it is described as an inducer of autophagy. nih.gov The role, if any, of this compound in this process is yet to be determined.
Reactive Oxygen Species Generation
Currently, there is a notable absence of direct research findings specifically investigating the generation of reactive oxygen species (ROS) by this compound at the cellular and molecular level. The existing body of scientific literature predominantly focuses on the parent compound, niclosamide, and its capacity to induce ROS production.
The primary mechanism by which niclosamide is understood to generate ROS is through the uncoupling of oxidative phosphorylation in mitochondria. This disruption of the mitochondrial respiratory chain leads to the incomplete reduction of oxygen and the subsequent formation of superoxide (B77818) anions and other reactive oxygen species. While this compound is a known metabolite of niclosamide, it is not yet clear from available research whether this metabolic transformation alters the compound's ability to induce ROS.
To provide a comprehensive understanding of the role of this compound in ROS generation, further studies are required. These would ideally include direct comparisons of the effects of both niclosamide and this compound on mitochondrial function and ROS production in various cell types.
Table of Research Findings on Niclosamide-Induced ROS Generation
The following table summarizes key findings from studies on the parent compound, niclosamide, which may provide an indirect context for the potential effects of its metabolite. It is important to note that these findings pertain to niclosamide and not directly to this compound.
| Cell Line | Experimental Context | Key Findings on ROS Generation by Niclosamide |
| H1299 (Human non-small cell lung cancer) | In combination with ionizing radiation (IR) or hydrogen peroxide (H2O2) | Niclosamide enhanced IR- and H2O2-induced cell death by increasing ROS levels, an effect that was abolished by the ROS scavenger N-acetyl-L-cysteine (NAC). |
| HeLa (Human cervical cancer) | Investigation of mitochondrial dynamics | Niclosamide treatment led to an increase in cellular ROS levels, contributing to mitochondrial fragmentation and apoptosis. |
| Black Carp (Mylopharyngodon piceus) | Environmental toxicology study | Exposure to niclosamide was associated with oxidative stress, indicated by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation resulting from ROS damage. |
| Gastric Cancer Cells | Evaluation of anticancer effects | Niclosamide induced a significant increase in intracellular ROS, leading to disruption of the mitochondrial membrane potential. |
Preclinical Pharmacological and Biological Investigations of 3 Hydroxy Niclosamide
Antiparasitic Activities (In Vitro and Non-Human In Vivo Models)
While its parent compound, Niclosamide (B1684120), is an anthelmintic drug used to treat cestode (tapeworm) infections, specific data on the antiparasitic activities of the 3-Hydroxy Niclosamide metabolite are not extensively detailed in available research. cymitquimica.comnih.govpharmacompass.com
This compound is identified as a metabolite of Niclosamide, a substance used against cestode parasites. cymitquimica.com However, dedicated preclinical studies detailing the specific efficacy and potency of this compound itself against these parasites are not prominently available in the reviewed scientific literature.
There is a lack of available scientific studies that provide a direct comparative analysis of the anthelmintic efficacy of this compound versus its parent compound, Niclosamide.
Anticancer Activities (In Vitro and Non-Human In Vivo Models)
The parent compound, Niclosamide, has been the subject of numerous preclinical studies for its potential anticancer effects. researchgate.netfrontiersin.org It has been shown to target multiple signaling pathways involved in cancer cell proliferation, metastasis, and survival, such as Wnt/β-catenin, STAT3, mTOR, and NF-κB. mdpi.comnih.govekb.eg In contrast, specific investigations focusing solely on the anticancer properties of the this compound metabolite are limited.
Extensive in vitro and non-human in vivo research has demonstrated the anticancer activity of Niclosamide across a wide range of cancer cell lines, including glioblastoma, prostate, colon, and breast cancer. nih.govnih.govgoogle.comoup.com For instance, studies have shown Niclosamide inhibits proliferation and induces apoptosis in glioblastoma cells, colon cancer cells, and breast cancer cells. nih.govoup.complos.orgresearchgate.net However, specific research data detailing the cytotoxic or anti-proliferative activity of the this compound metabolite in these cancer cell lines is not available in the reviewed literature.
Niclosamide has been identified as an inhibitor of cancer stem cells (CSCs) in several types of cancer, including breast cancer. plos.orgnih.govsemanticscholar.org It has been shown to inhibit the formation of spheroids and downregulate stemness pathways. plos.org Preclinical studies focusing specifically on the potential for this compound to inhibit cancer stem-like phenotypes have not been identified.
Preclinical studies have reported that Niclosamide can act synergistically with various chemotherapeutic agents, enhancing their anticancer effects. nih.govnih.gov For example, it has shown synergy with cisplatin (B142131) in cisplatin-resistant HER2-positive breast cancer cells and with agents like cytarabine (B982) and etoposide (B1684455) in acute myeloid leukemia cells. nih.govnih.govresearchgate.net There are no available studies investigating potential synergistic effects of this compound with other therapeutic agents.
Radiosensitization Studies (Preclinical)
While much of the research on radiosensitization has centered on the parent compound, niclosamide, the findings provide a critical context for understanding the potential of its metabolites. Niclosamide has been shown to enhance the sensitivity of various cancer cells to ionizing radiation. frontiersin.orgnih.gov For instance, in preclinical models of non-small cell lung cancer, triple-negative breast cancer, and colorectal cancer, niclosamide augmented the effects of radiotherapy. frontiersin.orgnih.gov
The mechanisms underlying this radiosensitization are multifaceted. Studies indicate that niclosamide can inhibit signaling pathways that are activated by radiation as a survival response. frontiersin.orgnih.gov Key pathways inhibited by niclosamide in this context include the Wnt/β-catenin and STAT3 signaling cascades. frontiersin.orgnih.gov By blocking these pro-survival signals, niclosamide may prevent cancer cells from repairing radiation-induced damage, thereby leading to increased cell death. nih.gov For example, it was found to sensitize triple-negative breast cancer cells to radiation by suppressing the radiation-induced activation of Wnt/β-catenin signaling. nih.gov Similarly, in lung cancer models, niclosamide was reported to reverse radioresistance by blocking the STAT3/Bcl2/Bcl-XL survival pathway. nih.gov Although direct studies on this compound are limited, its structural relationship to niclosamide suggests that it may share or contribute to these radiosensitizing properties, a hypothesis that warrants further specific investigation.
Antiviral Activities (In Vitro and Non-Human In Vivo Models)
Efficacy against RNA Viruses (e.g., Coronaviruses, Flaviviruses, Rhinoviruses)
Preclinical studies have demonstrated that niclosamide, the parent compound of this compound, is a potent inhibitor of numerous RNA viruses. upenn.edunih.govacs.org This includes significant activity against coronaviruses like SARS-CoV and MERS-CoV, flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV), and human rhinoviruses (HRV). upenn.edunih.govnih.gov Niclosamide has been shown to inhibit the replication of SARS-CoV with an EC50 value of less than 0.1 μM in Vero E6 cells. nih.gov It also effectively blocks the entry of human rhinoviruses and chikungunya virus (CHIKV), another RNA virus. nih.govnih.govresearchgate.net The broad-spectrum nature of this activity suggests that its metabolites, including this compound, could play a role in these effects. Structure-activity relationship (SAR) studies on niclosamide analogs have been conducted to optimize antiviral properties, indicating that modifications to the core structure can maintain or enhance potency against viruses like ZIKV and SARS-CoV-2. nih.gov
Efficacy against DNA Viruses (e.g., Epstein-Barr virus)
The antiviral activity of niclosamide extends to DNA viruses as well. nih.gov Notably, it has been shown to inhibit the lytic replication of the Epstein-Barr virus (EBV), an oncogenic γ-herpesvirus. nih.govnih.gov In both EBV-infected lymphoma and epithelial cells, niclosamide effectively suppressed the expression of lytic genes, viral DNA replication, and the production of new virions. nih.gov This inhibitory action was linked to the disruption of mTOR activation, a key cellular pathway that the virus hijacks for its replication. nih.gov Given that this compound is a product of in vivo metabolism, it is plausible that it contributes to the observed anti-EBV effects.
Mechanisms of Antiviral Action (e.g., pH-Dependent Entry Inhibition, Autophagy Modulation)
The antiviral mechanisms of niclosamide, and by extension its metabolites, are primarily directed at host-cell pathways, which explains its broad-spectrum activity. nih.govbiorxiv.org
pH-Dependent Entry Inhibition: One of the most well-documented mechanisms is the inhibition of viral entry by neutralizing the acidic environment of endosomes and lysosomes. nih.govplos.orgplos.org Many viruses, including rhinoviruses, influenza, and flaviviruses, require a low pH within these compartments to facilitate the fusion of viral and cellular membranes and release their genetic material into the cytoplasm. nih.govresearchgate.netnih.gov Niclosamide acts as a protonophore, a lipophilic weak acid that shuttles protons across membranes, dissipating the pH gradient. nih.govbiorxiv.org This action prevents the necessary acidification, thereby trapping the viruses in the endosomes and blocking infection at an early stage. nih.govplos.org
Autophagy Modulation: Another key mechanism is the modulation of autophagy, a cellular process of degradation and recycling. nih.govacs.orgnih.gov Viruses can manipulate autophagy for their own benefit. Niclosamide has been found to induce autophagy, which can have an antiviral effect. nih.gov For coronaviruses like MERS-CoV and SARS-CoV-2, niclosamide inhibits the S-phase kinase-associated protein 2 (SKP2), leading to an increase in the levels of the autophagy regulator BECN1 (Beclin 1). nih.govbiorxiv.org This enhancement of autophagic flux interferes with viral replication. nih.gov
The table below summarizes the key antiviral mechanisms associated with the parent compound, niclosamide.
| Mechanism | Description | Affected Viruses |
| pH-Dependent Entry Inhibition | Acts as a proton carrier, neutralizing the acidic pH of endosomes required for viral fusion and uncoating. | Rhinoviruses, Influenza, Coronaviruses, Flaviviruses (Dengue, Zika), Chikungunya Virus. nih.govnih.govresearchgate.netplos.orgnih.gov |
| Autophagy Modulation | Induces autophagy, often by inhibiting SKP2, which enhances the degradation of viral components and disrupts replication. | MERS-CoV, SARS-CoV-2. nih.govbiorxiv.org |
| mTOR Pathway Inhibition | Disrupts the mTOR signaling pathway, which is required by some viruses for replication and protein synthesis. | Epstein-Barr Virus (EBV), HIV-1. nih.govbohrium.com |
Antimicrobial and Antifungal Activities (In Vitro and Non-Human In Vivo Models)
Beyond its antiviral effects, this compound's parent compound has demonstrated significant activity against various bacterial and fungal pathogens.
Activity against Bacterial Pathogens (e.g., Gram-positive species, Mycobacterium tuberculosis)
Niclosamide has shown considerable efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). dtu.dk It has been found to be bacteriostatic, preventing the formation of biofilms at low concentrations and demonstrating potent activity in preclinical infection models. dtu.dk
The table below presents a summary of the antimicrobial activity of niclosamide, the parent compound.
| Pathogen | Type | Observed Effect | Potential Mechanism |
| Staphylococcus aureus (including MRSA) | Gram-positive Bacteria | Inhibition of growth and biofilm formation. dtu.dk | Not fully elucidated, but likely involves disruption of cellular processes. |
| Mycobacterium tuberculosis | Acid-fast Bacteria | Inhibition of growth (MIC 0.5–1 μM). nih.govnih.gov | Mitochondrial uncoupling, disruption of respiratory pathway and fatty acid metabolism. nih.govnih.gov |
Activity against Fungal Pathogens (e.g., Candida species, Cryptococcus neoformans)
There is currently no publicly available scientific literature or preclinical data detailing the specific antifungal activity of this compound against key fungal pathogens such as Candida species or Cryptococcus neoformans. Studies on the antifungal properties of related compounds have focused almost exclusively on the parent drug, Niclosamide, and other synthetic derivatives. nih.govmdpi.comdundee.ac.ukmdpi.comekb.egresearchgate.netnih.gov These studies have demonstrated that Niclosamide and certain analogs can inhibit the growth of various fungi, including Candida and Cryptococcus species. mdpi.comnih.gov However, these findings are not directly attributable to the this compound metabolite.
Mechanisms of Antimicrobial and Antifungal Action (e.g., Biofilm Formation Inhibition)
Similarly, the mechanisms of antimicrobial and antifungal action for this compound have not been elucidated in published research. The parent compound, Niclosamide, is known to exert its effects through various mechanisms, including the uncoupling of mitochondrial oxidative phosphorylation and the disruption of cellular signaling pathways, which can lead to the inhibition of biofilm formation. researchgate.netmdpi.com However, it remains unknown whether this compound shares these or possesses any distinct mechanisms of action.
Structure Activity Relationship Sar Studies of 3 Hydroxy Niclosamide and Its Analogs
Impact of the 3-Hydroxyl Group on Biological Activity
The introduction of a hydroxyl group at the 3-position of the salicylanilide (B1680751) ring of niclosamide (B1684120), forming 3-Hydroxy Niclosamide, significantly alters the molecule's electronic and steric properties, which in turn impacts its biological activity. The weakly acidic nature of the phenolic hydroxyl group is a key determinant of the protonophoric activity of salicylanilides, enabling them to transport protons across mitochondrial membranes and uncouple oxidative phosphorylation. biorxiv.orgnih.gov This mechanism is central to the anthelmintic and potential anticancer activities of these compounds. nih.gov
Systematic investigations have underscored the essential role of the hydroxyl group on the salicylanilide ring. upenn.edu Replacement of this hydroxyl group with a methoxy, O-ethylamine, or O-piperidine substituent leads to a loss of biological activity, confirming its critical function. upenn.edu The presence of the hydroxyl group is necessary for the formation of an intramolecular hydrogen bond with the amide carbonyl, a feature believed to stabilize the molecule and contribute to its activity. upenn.edu
Furthermore, the position of the hydroxyl group is crucial. While this compound is a primary metabolite, studies on other analogs have shown that the location of this group on the salicylanilide ring influences the compound's potency and selectivity. The acidity of the phenolic hydroxyl, which is modulated by other substituents on the ring, directly affects the compound's ability to act as a protonophore. biorxiv.org
Influence of Other Substituents on Activity Profiles
The biological activity of this compound analogs is not solely dependent on the 3-hydroxyl group; other substituents on both the salicylanilide and aniline (B41778) rings play a crucial role in modulating their activity profiles.
Substituents on the Salicylanilide Ring:
The nature and position of substituents on the salicylanilide ring significantly impact the compound's efficacy. Electron-withdrawing groups are generally required to maintain biological activity. biorxiv.org For instance, the replacement of the 5-chloro substituent with a bromine atom has been shown to retain potency while potentially improving drug-like properties. upenn.edursc.org Conversely, the removal of the 5-chloro group or its substitution with a methyl or fluoro group can diminish antiviral activity. nih.gov The addition of further hydroxyl groups to the salicylanilide ring has also been explored to investigate the effect of increased polyphenol character. nih.gov
Substituents on the Aniline Ring:
Modifications to the aniline ring have a profound effect on the biological activity of niclosamide analogs. The nitro group, in particular, has been a major focus of modification due to its potential for genotoxicity. nih.govmdpi.com Studies have shown that replacing the nitro group with other electron-withdrawing groups, such as a cyano (-CN) or trifluoromethyl (-CF3) group, can maintain or even enhance activity while potentially reducing toxicity. upenn.edursc.orgiiarjournals.org For example, analogs with a 4'-CF3 or 3'-CF3 substituent have demonstrated comparable antiviral activity to niclosamide. nih.gov Replacing the nitro group with an azide (B81097) or a methyl ester has also been shown to retain synergistic activity with other drugs. nih.gov
In contrast, the introduction of electron-donating groups on the aniline moiety generally leads to a decrease in activity. nih.gov The position of the substituents is also critical. For instance, an analog with a 3'-NO2 group showed slightly reduced antiviral activity compared to the 4'-NO2 of niclosamide. nih.gov
The following interactive table summarizes the impact of various substituents on the biological activity of niclosamide analogs based on published research findings.
| Ring | Position | Substituent | Effect on Activity | Reference |
| Salicylanilide | 2 | -OCH3, -O-ethylamine, -O-piperidine | Loss of activity | upenn.edu |
| Salicylanilide | 5 | -Br | Retained potency, improved drug-like properties | upenn.edursc.org |
| Salicylanilide | 5 | Removal of -Cl | Decreased antiviral activity | nih.gov |
| Salicylanilide | 5 | -CH3, -F | Diminished antiviral activity | nih.gov |
| Aniline | 4' | -CN, -CF3 | Maintained or enhanced activity | upenn.edursc.orgiiarjournals.org |
| Aniline | 4' | Azide, Methyl ester | Retained synergistic activity | nih.gov |
| Aniline | 4' | -NH2 | Decreased cytotoxicity | researchgate.net |
| Aniline | 3' | -NO2 | Slightly reduced antiviral activity | nih.gov |
| Aniline | 3' | -Cl | Comparable antiviral activity to niclosamide | nih.gov |
| Aniline | 3' | -CF3 | Comparable antiviral activity to niclosamide | nih.gov |
Correlation of Structural Modifications with Mechanistic Pathways
Structural modifications of this compound and its analogs directly correlate with their engagement of specific mechanistic pathways, primarily through their action as mitochondrial uncouplers. The salicylanilide scaffold acts as a protonophore, shuttling protons across the inner mitochondrial membrane, which dissipates the membrane potential and uncouples oxidative phosphorylation. biorxiv.orgnih.gov
The efficiency of this protonophoric activity is intrinsically linked to the pKa of the phenolic hydroxyl group, which is influenced by the electronic nature of the substituents on the salicylanilide ring. biorxiv.org Electron-withdrawing groups increase the acidity of the hydroxyl group, enhancing its ability to donate a proton and initiate the uncoupling process. biorxiv.org
Modifications on the aniline ring also influence the mechanistic pathway. Replacing the nitro group with other functionalities like trifluoromethyl or sulfanyl (B85325) groups has been shown to impact anticancer and antifungal activities. rsc.orgmdpi.com These substitutions can alter the molecule's interaction with key signaling pathways. For example, some niclosamide derivatives have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in cancer cell survival and proliferation. iiarjournals.org The loss of a nitro group in one analog was found to increase its NF-κB-inhibitory activity. iiarjournals.org
Furthermore, structural changes can shift the balance between the desired uncoupling activity and off-target effects, such as direct inhibition of mitochondrial respiration at higher concentrations. biorxiv.org Rational design of analogs, through fine-tuning of substituents on both rings, aims to optimize this therapeutic window, leading to compounds with sustained uncoupling activity and minimal toxicity. biorxiv.org This involves creating analogs that maintain the critical protonophoric function while reducing their inhibitory effects on the respiratory chain. biorxiv.org
Analytical Methodologies for 3 Hydroxy Niclosamide
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating 3-Hydroxy Niclosamide (B1684120) from its parent compound, Niclosamide, and other related metabolites in various biological matrices.
Liquid Chromatography (LC) Applications
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation of 3-Hydroxy Niclosamide. nih.gov These methods offer the high resolution required to distinguish between structurally similar compounds.
Researchers have employed various reversed-phase columns, such as C18 and phenyl columns, to achieve effective separation. researchgate.netnih.gov The choice of mobile phase is critical; combinations of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) are commonly used in gradient or isocratic elution modes to ensure optimal separation and peak shape. researchgate.netnih.gov For instance, one method utilized an Agilent TC-C18(2) column with a gradient elution program for the separation of this compound (referred to as M1) and other metabolites. researchgate.net Another study found that a methanol-based mobile phase was superior to acetonitrile for both separation and sensitivity when analyzing Niclosamide and its degradates, including hydroxyniclosamide (HN), achieving baseline separation. researchgate.netrsc.org
Table 1: Examples of Liquid Chromatography Methods for this compound Analysis
| Analytical System | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| HPLC (Dionex Ultimate 3000) | Agilent TC-C18(2) (5 µm, 4.6 mm x 250 mm) | Gradient elution with undisclosed components for M1 analysis | 1.0 ml/min | UV-Vis Detector | researchgate.net |
| LC-MS/MS | Kinetex® C18 (5 µm, 2.1 x 500 mm) | 5 mM ammonium acetate–methanol (30:70, v/v) | Not Specified | MS/MS | nih.gov |
| LC-MS/MS | Not Specified | Methanol and water | Not Specified | MS/MS | researchgate.netrsc.org |
Spectrometric Identification and Quantification
Spectrometric techniques are indispensable for the structural confirmation and quantitative measurement of this compound.
Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological samples. nih.govresearchgate.net This technique typically employs electrospray ionization (ESI) in the negative ion mode. researchgate.netnih.gov
The identification of this compound is based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. In one study, the metabolite M1 was identified as a mono-hydroxylated product due to an increase of 16 Da in mass compared to the parent drug, Niclosamide. M1 exhibited a deprotonated molecular ion ([M-H]⁻) at m/z 340.973. researchgate.net Fragmentation analysis revealed that hydroxylation occurred on the 5-chlorosalicylic acid ring. researchgate.net Multiple reaction monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions, which ensures high selectivity and accuracy. nih.gov
Table 2: Mass Spectrometry Parameters for this compound (M1) Identification
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Negative Ion Scan | researchgate.net |
| Precursor Ion ([M-H]⁻) | m/z 340.973 | researchgate.net |
| Fragment Ions | m/z 304.996, m/z 170.996 | researchgate.net |
| Parent Drug Precursor Ion ([M-H]⁻) | m/z 324.981 | researchgate.net |
| Parent Drug Fragment Ions | m/z 289.000, m/z 170.996 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial in definitively elucidating the chemical structure of this compound. nih.gov While MS/MS provides evidence for the addition of a hydroxyl group, NMR analysis confirms its precise location on the aromatic ring. A study successfully determined the structure of the hydroxylated metabolite (M1) as this compound through a combination of LC-MS/MS and NMR analyses. nih.gov Specifically, 1H NMR analysis showing two aromatic protons at the meta-position confirmed that hydroxylation occurred at the C-3 position of the salicylanilide (B1680751) ring. researchgate.net
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are performed to evaluate the susceptibility of a compound to metabolism, providing key data on its potential pharmacokinetic profile. researchgate.netspringernature.com These assays measure the rate of disappearance of the parent drug and the formation of metabolites like this compound.
The formation of this compound is typically studied using liver microsomes from humans and various animal species, which contain the necessary cytochrome P450 enzymes, particularly CYP1A2. researchgate.netnih.gov By incubating Niclosamide with these microsomes in the presence of cofactors like NADPH, researchers can determine the kinetic parameters of its hydroxylation. researchgate.netnih.gov These parameters include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the intrinsic clearance (CLint), which is calculated as Vmax/Km. researchgate.net Such studies have shown that Niclosamide is a substrate for hydroxylation, leading to the formation of this compound, although glucuronidation is the primary metabolic pathway. researchgate.netnih.govnih.gov
Table 3: Kinetic Parameters for Niclosamide 3-Hydroxylation in Liver Microsomes
| Species | Km (µM) | Vmax (nmol/min/mg) | CLint (µl/min/mg) | Reference |
|---|---|---|---|---|
| Human | 2.15 | 0.11 | 0.05 | researchgate.net |
| Cynomolgus Monkey | 1.94 | 0.09 | 0.05 | researchgate.net |
| Beagle Dog | 1.87 | 0.02 | 0.01 | researchgate.net |
| Sprague-Dawley Rat | 2.50 | 0.04 | 0.02 | researchgate.net |
| ICR Mouse | 2.01 | 0.05 | 0.02 | researchgate.net |
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Novel Biological Activities in Preclinical Models
The parent compound, niclosamide (B1684120), exhibits a wide range of biological activities by modulating multiple signaling pathways, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB. nih.govnih.govmedchemexpress.com These pathways are crucial in the pathogenesis of various diseases, including cancer and inflammatory conditions. nih.govnih.gov Preclinical studies have demonstrated niclosamide's efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as its potential as an antiviral and antibacterial agent. nih.govnih.govnih.gov
Given that 3-Hydroxy Niclosamide is a major metabolite formed in the liver via CYP1A2-mediated hydroxylation, a critical area of future research is to determine if it retains, exceeds, or has distinct biological activities compared to niclosamide. nih.govresearchgate.net Preliminary investigations into niclosamide's metabolites are still in their early stages. A study has confirmed that 3-OH niclosamide is the major metabolite produced in human liver microsomes. nih.gov Future preclinical research should systematically screen this compound against a panel of cancer cell lines and in various non-human disease models to uncover its unique therapeutic potential. For instance, exploring its effects on metabolic diseases like Type II diabetes and non-alcoholic fatty liver disease (NAFLD), where niclosamide has shown some promise, would be a valuable avenue. nih.gov
Development of Advanced Preclinical Models for Efficacy and Mechanistic Assessment
To accurately evaluate the therapeutic efficacy and elucidate the mechanisms of action of this compound, the development and utilization of advanced preclinical models are paramount. Traditional 2D cell cultures, while useful for initial screening, often fail to recapitulate the complex microenvironment of tissues and tumors.
Future research should leverage more sophisticated models, such as:
3D Cell Cultures and Organoids: These models more closely mimic the in vivo cellular architecture and interactions, providing a more predictive platform for assessing drug efficacy. Investigating the effects of this compound in patient-derived organoids could offer insights into personalized therapeutic responses.
Animal Models of Disease: Utilizing relevant animal models is crucial for in vivo validation of therapeutic effects. For example, in the context of cancer, patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice, can provide valuable data on efficacy and biomarker development. nih.gov Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human cancers can be instrumental in studying the compound's impact on tumor initiation, progression, and metastasis.
Investigating Strategies for Pharmacokinetic Optimization of Hydroxylated Metabolites
A significant hurdle for the clinical application of niclosamide is its poor oral bioavailability, largely due to low water solubility and extensive metabolism. nih.govutrgv.edu While hydroxylation to this compound is a key metabolic step, the subsequent pharmacokinetic profile of this metabolite is not well understood. nih.govresearchgate.net Future preclinical research in non-human models must focus on strategies to optimize the delivery and systemic exposure of hydroxylated metabolites like this compound.
Key areas of investigation include:
Prodrug Design: The synthesis of prodrugs that are converted to this compound in vivo could enhance its solubility and absorption. For instance, modifying the hydroxyl group with a phosphate (B84403) or a piperazine (B1678402) moiety has been shown to improve the solubility and bioavailability of the parent niclosamide. nih.govresearchgate.net Similar strategies could be adapted for its hydroxylated metabolite.
Novel Delivery Systems: The development of advanced drug delivery systems can protect the compound from premature degradation and improve its pharmacokinetic properties. utrgv.edu Nanoformulations, such as lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) and polymeric nanoparticles, have shown promise in enhancing the delivery and efficacy of niclosamide and could be adapted for this compound. utrgv.edunih.govmdpi.com These systems can improve solubility, prolong circulation time, and potentially enable targeted delivery to diseased tissues. utrgv.edu
Enzyme Inhibition in Non-Human Models: Investigating the impact of inhibiting specific metabolic enzymes in preclinical animal models could provide insights into improving the bioavailability of this compound. Studies have shown that inhibiting both CYP450 and UGT enzymes can increase the systemic exposure of niclosamide. nih.gov Understanding how these enzyme systems affect the clearance of this compound is a critical next step.
Comparative Studies with Niclosamide and Other Niclosamide Metabolites
To establish the therapeutic value of this compound, comprehensive comparative studies with the parent drug, niclosamide, and its other metabolites are essential. These studies should be conducted in parallel across various preclinical models to provide a clear understanding of their relative potency, efficacy, and mechanisms of action.
| Compound | Known Preclinical Activity | Key Metabolic Pathway |
| Niclosamide | Anthelmintic, anticancer, antiviral, antibacterial. nih.govnih.govnih.gov | Hydroxylation (CYP1A2) and Glucuronidation (UGT1A1). nih.govresearchgate.net |
| This compound | Major hydroxylated metabolite. researchgate.netnih.gov | Further metabolism and clearance pathways are not fully elucidated. |
| Niclosamide-2-O-glucuronide | Major glucuronidated metabolite. nih.govresearchgate.net | Excreted via biliary and renal pathways. |
This table is based on available data and highlights the need for further research on the biological activities of niclosamide metabolites.
Future research should aim to answer key questions such as:
Does this compound exhibit a more favorable therapeutic index (efficacy vs. toxicity) compared to niclosamide?
Are there specific disease contexts where this compound is more effective than its parent compound?
Do the different metabolites of niclosamide have synergistic or antagonistic effects when present together?
A study on niclosamide analogs for enzalutamide-resistant prostate cancer showed that structural modifications could lead to improved anti-proliferative effects and metabolic stability. nih.gov This underscores the potential for identifying a superior therapeutic agent among the metabolites or synthetic derivatives of niclosamide.
Potential for Compound Repositioning in Non-Human Disease Models
Drug repositioning, the process of identifying new therapeutic uses for existing drugs, offers a time and cost-effective approach to drug development. nih.gov Niclosamide is a prime example of a repurposed drug, with ongoing investigations into its efficacy against a multitude of diseases. nih.gov Similarly, this compound holds potential for repositioning in various non-human disease models.
Given the broad-spectrum activity of niclosamide, future preclinical studies should explore the efficacy of this compound in a diverse range of disease models beyond cancer, including:
Infectious Diseases: Investigating its activity against various viral and bacterial pathogens.
Inflammatory and Autoimmune Diseases: Exploring its potential in models of rheumatoid arthritis, systemic sclerosis, and other inflammatory conditions where niclosamide has shown some effect. nih.gov
Neurodegenerative Diseases: Recent findings suggest niclosamide may have therapeutic potential in amyotrophic lateral sclerosis (ALS), opening an avenue for investigating its metabolites in this context. targetals.org
By systematically evaluating this compound in these diverse preclinical settings, researchers can identify novel therapeutic opportunities and pave the way for its potential clinical translation.
Q & A
Q. What combinatorial therapies enhance this compound’s efficacy against metastatic colon cancer?
- Methodological Answer: In S100A4-driven colon cancer models, Niclosamide reduces metastasis by 65% but requires adjuncts to target residual cells . Synergy with immune checkpoint inhibitors (e.g., anti-PD-L1) can be tested via co-culture of CT26.WT cells with CD8+ T cells, measuring granzyme B release and tumor spheroid killing . Dose optimization should use Chou-Talalay combination indices (CI < 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
